molecular formula C23H24N6OS B2410891 4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine CAS No. 1353553-09-9

4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine

Cat. No.: B2410891
CAS No.: 1353553-09-9
M. Wt: 432.55
InChI Key: WJNHDWYVKAPANE-UHFFFAOYSA-N
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Description

4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine is a useful research compound. Its molecular formula is C23H24N6OS and its molecular weight is 432.55. The purity is usually 95%.
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Biological Activity

4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine is a complex organic compound with notable potential in medicinal chemistry. Its unique structure, featuring a thieno[3,2-d]pyrimidine core, suggests significant biological activity, particularly in cancer treatment and other therapeutic applications.

Chemical Structure

The molecular formula of this compound is C23H24N6OS, with a molecular weight of 440.54 g/mol. The structure includes various functional groups that enhance its pharmacological properties:

Functional Group Description
Amino GroupContributes to hydrogen bonding and solubility.
Phenoxy GroupEnhances interaction with biological targets.
Piperazine MoietyIncreases binding affinity to receptors.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it acts as an inhibitor of various kinases involved in cancer progression.

  • Kinase Inhibition : The compound has been evaluated for its ability to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer cell signaling pathways.
  • Cell Viability Assays : In vitro studies demonstrated that the compound reduces the viability of cancer cell lines at micromolar concentrations.

The mechanism through which this compound exerts its biological effects involves:

  • Binding Affinity : The presence of the piperazine moiety enhances binding to specific receptors, thereby inhibiting their activity.
  • Modulation of Signaling Pathways : By inhibiting key kinases, the compound disrupts signaling pathways essential for tumor growth and survival.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Cancer Cell Lines : A recent study assessed the efficacy of this compound against various cancer cell lines (e.g., A549 lung cancer cells). Results indicated an IC50 value of approximately 5 µM, suggesting potent anticancer activity.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor size compared to control groups, indicating its potential as an effective therapeutic agent.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound Name Structure Unique Features Biological Activity
OlmutinibThieno[3,2-d]pyrimidine derivativeDeveloped as an EGFR inhibitorEffective against non-small cell lung cancer
Compound ASimilar structure with additional substitutionsExhibits BTK inhibitory activityPotential treatment for B-cell malignancies
Compound BFluorinated derivativeEnhanced potency due to fluorinationImproved efficacy in vitro

Scientific Research Applications

Therapeutic Applications

This compound has been studied for its potential in various therapeutic areas:

Anticancer Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The compound's structure allows for interactions with protein kinases, which are critical in cancer cell proliferation and survival. Studies have shown that similar compounds can inhibit specific kinases involved in cancer pathways, suggesting that this compound may also possess similar activities .

Antimicrobial Properties

Compounds containing the thieno[3,2-d]pyrimidine scaffold have demonstrated antimicrobial activity against various pathogens. The presence of the amino and piperazine groups enhances their ability to penetrate microbial membranes and exert inhibitory effects. For instance, derivatives of thieno[2,3-d]pyrimidines have shown promising results against bacteria and fungi, indicating that this compound may also be effective in treating infections .

Central Nervous System Disorders

The piperazine moiety is known for its psychoactive properties and has been implicated in the treatment of neurological disorders such as anxiety and depression. Compounds similar to 4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine have been explored for their potential to modulate neurotransmitter systems, suggesting a possible application in treating mood disorders or cognitive impairments .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and purity.
  • Mass Spectrometry (MS) : Employed to confirm molecular weight.
  • Infrared (IR) Spectroscopy : Utilized to identify functional groups present in the molecule.

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of thieno[3,2-d]pyrimidine derivatives, compounds were tested against various cancer cell lines. Results indicated that specific modifications to the thieno-pyrimidine core significantly enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

A series of thieno[2,3-d]pyrimidine derivatives were evaluated for their antimicrobial properties. One derivative showed a minimum inhibitory concentration (MIC) comparable to established antibiotics against resistant strains of Staphylococcus aureus, highlighting the potential of these compounds as alternatives in antibiotic therapy .

Q & A

Q. Basic: What synthetic routes are recommended for preparing 4-(3-aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine?

The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions . A key intermediate is the thieno[3,2-d]pyrimidin-2-amine core, which can be synthesized via:

  • Step 1 : Condensation of 2-amino-3-thiophenecarboxylate derivatives with reagents like formamide or urea under high-temperature conditions (200°C) to form the pyrimidine ring .
  • Step 2 : Introduction of the 3-aminophenoxy group via nucleophilic aromatic substitution. For example, reacting the chlorinated pyrimidine intermediate with 3-aminophenol in the presence of a base (e.g., K₂CO₃) .
  • Step 3 : Coupling the 4-(4-methylpiperazin-1-yl)aniline moiety using Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to attach the arylpiperazine group .

Critical Note : Optimize reaction time and temperature to avoid side products like over-alkylation or ring-opening byproducts.

Q. Basic: How should researchers characterize the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic techniques :

  • 1H/13C NMR : Verify substituent positions (e.g., aromatic protons for phenoxy and piperazine groups). For example, the 3-aminophenoxy group shows characteristic peaks at δ 6.75–7.15 ppm (aromatic H) and δ 155–163 ppm (C-O) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]+ for C26H26N6O2S: 503.18) .
  • HPLC-PDA : Assess purity (>95%) and detect impurities from incomplete coupling or degradation .

Q. Advanced: How can conflicting crystallography and NMR data for the piperazine moiety be resolved?

Scenario : Discrepancies in piperazine ring conformation (e.g., chair vs. boat) between X-ray crystallography (rigid structure) and solution-state NMR (dynamic equilibrium).
Methodology :

  • Variable-Temperature NMR : Monitor splitting of N-CH₂ peaks at low temperatures (−40°C) to detect restricted rotation .
  • DFT Calculations : Compare energy-minimized conformers with experimental crystallographic data (e.g., dihedral angles) .
  • Cross-validate with IR : Bands at 1350–1450 cm⁻¹ for C-N stretching in piperazine .

Q. Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?

  • Pharmacophore Modeling : Map key features (e.g., hydrogen bond acceptors in the pyrimidine ring, hydrophobic regions in the phenoxy group) using software like Schrödinger’s Phase .
  • Analog Synthesis : Modify substituents systematically (e.g., replace 4-methylpiperazine with 4-phenylpiperazine) and test kinase inhibition profiles .
  • Molecular Dynamics Simulations : Study binding stability with target proteins (e.g., MAP kinases) to correlate conformational flexibility with activity .

Q. Basic: What in vitro assays are suitable for evaluating its kinase inhibition potential?

  • Enzyme-Linked Immunosorbent Assay (ELISA) : Measure IC₅₀ against recombinant kinases (e.g., p38 MAPK) using ATP competition assays .
  • Cellular Assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7) with dose-response curves (1–100 µM) .
  • Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. Advanced: How can researchers address low solubility in biological assays?

  • Formulation Optimization : Use co-solvents (e.g., DMSO:PEG 400, 1:4) or cyclodextrin-based solubilization .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Employ PLGA nanoparticles for controlled release in cellular environments .

Q. Basic: What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at −20°C in airtight, light-protected vials .
  • Solvent : Dissolve in anhydrous DMSO (10 mM stock) to prevent hydrolysis of the aminophenoxy group .
  • Monitoring : Perform periodic HPLC analysis to detect degradation (e.g., oxidation of piperazine to N-oxide) .

Q. Advanced: How can metabolic instability of the piperazine moiety be mitigated?

  • Deuterium Labeling : Replace labile C-H bonds in piperazine with C-D bonds to slow CYP450-mediated oxidation .
  • Bioisosteric Replacement : Substitute piperazine with a morpholine or thiomorpholine ring to improve metabolic stability .
  • In Silico ADMET Prediction : Use tools like ADMET Predictor™ to prioritize analogs with lower hepatic clearance .

Q. Basic: What analytical techniques are used to validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .
  • Western Blotting : Quantify downstream phosphorylation (e.g., p-p38 MAPK) to verify pathway inhibition .
  • Fluorescence Polarization : Track competitive displacement of fluorescent probes in live cells .

Q. Advanced: How should researchers interpret contradictory IC₅₀ values across different kinase assays?

Root Causes :

  • Assay Conditions : Variability in ATP concentrations (e.g., 1 mM vs. 10 µM) affects competition kinetics .
  • Enzyme Source : Recombinant vs. endogenous kinases may have divergent co-factor requirements .
    Resolution :
  • Normalize Data : Report IC₅₀ values with ATP Km for each kinase.
  • Use Orthogonal Assays : Combine radiometric (33P-ATP) and fluorescence-based assays to cross-validate .

Properties

IUPAC Name

4-(3-aminophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]thieno[3,2-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6OS/c1-28-10-12-29(13-11-28)18-7-5-17(6-8-18)25-23-26-20-9-14-31-21(20)22(27-23)30-19-4-2-3-16(24)15-19/h2-9,14-15H,10-13,24H2,1H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNHDWYVKAPANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)N)SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Iron (27.1 mmol) and 12 N HCl aqueous solution (2.17 mmol) were diluted with 50% ethanol aqueous solution (30 mL), followed by stirring at 100° C. for 10 min. The compound (5.42 mmol) obtained in Step 4 was dissolved in 50% ethanol aqueous solution (30 mL) and then added to the reaction flask in which iron was activated, followed by stirring at 100° C. for 1 hour. After the reaction was complete, the reaction mixture was filtered with celite to remove iron, and the filtrate was distilled under a reduced pressure. The residue was distilled with dichloromethane and washed with sat. NaHCO3 aqueous solution. The organic layer was dried with anhydrous sodium sulfate and then filtered and distilled under a reduced pressure. The residue was separated by column chromatography (dichloromethane:methanol=10:1 (volume ratio)) to obtain the title compound (yield: 67.8%).
Quantity
5.42 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.17 mmol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
27.1 mmol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
67.8%

Synthesis routes and methods II

Procedure details

Iron (27.1 mmol) and 12 N HCl aqueous solution (2.17 mmol) were diluted with 50% ethanol aqueous solution (30 mL), followed by stirring at 100° C. for 10 min. The compound (5.42 mmol) obtained in Step 4 was dissolved in 50% ethanol aqueous solution (30 mL) and then added to the reaction flask in which iron was activated, followed by stirring at 100° C. for 1 hour. After the reaction was complete, the reaction mixture was filtered with celite to remove iron, and the filtrate was distilled under a reduced pressure. The residue was distilled with dichloromethane and washed with sat. NaHCO3 aqueous solution. The organic layer was dried with anhydrous sodium sulfate and then filtered and distilled under a reduced pressure. The residue was separated by column chromatography (dichloromethane:methanol=10:1 (volume ratio)) to obtain the title compound (yield: 67.8%).
Quantity
5.42 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.17 mmol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
27.1 mmol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
67.8%

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